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Compound of Interest

Compound Name: Methylionone

Cat. No.: B1628513

An In-depth Technical Guide to the Chemical Structure and Synthesis of Alpha-Iso-
Methylionone

Introduction

Alpha-iso-methylionone is a synthetically produced organic compound with a characteristic
floral, violet, and woody scent.[1][2] It is a key fragrance ingredient widely used in the
cosmetics and personal care industry, found in perfumes, skincare products, and hair care
formulations.[1][2] Chemically, it is an isomer of methyl ionone and belongs to the ionone family
of aromatic ketones.[1][2] This technical guide provides a comprehensive overview of its
chemical structure, properties, and synthesis, with a focus on experimental protocols for
researchers and professionals in chemical and drug development.

Chemical Structure and Properties

Alpha-iso-methylionone is a norsesquiterpenoid, containing 14 carbon atoms.[3] Its structure
is characterized by a trimethylcyclohexenyl ring attached to a methylated butenone side chain.

Table 1: Chemical Identifiers and Properties of Alpha-Iso-Methylionone
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Property Value
3E)-3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-

UPAC Name i/l)b)ut-3-en-2y-on:[3][4] ™

Synonyms a-Cetone, y-Methylionone, Isoraldeine[3][4]

CAS Number 127-51-5[3][5]

Molecular Formula C14H220[3][5]

Molecular Weight 206.33 g/mol [5]

Appearance Colorless to pale-straw colored liquid[1][3]

Density 0.93 g/cm3 (at 20 °C)[3]

Boiling Point 93 °C (at 3.1 mmHQg)[3][6]

Refractive Index

1.500 to 1.502 (at 20 °C)[1][6]

Solubility

Insoluble in water; soluble in alcohol[7]

Synthesis of Alpha-Iso-Methylionone

The industrial synthesis of alpha-iso-methylionone is primarily a two-step process that starts
from the precursors citral and methyl ethyl ketone (also known as butanone).[1][8] The process
involves an initial aldol condensation followed by an acid-catalyzed cyclization.[8][9] Modern
methods have optimized this into a "one-pot" synthesis to improve efficiency and yield.[10]

» Step 1: Aldol Condensation to form Pseudo-Methylionone. Citral reacts with methyl ethyl
ketone in the presence of a basic catalyst. The reaction can proceed via attack on either the
methyl or the methylene group of the ketone. To synthesize the desired iso isomer, the
reaction must favor condensation at the methylene group. This is typically achieved by
controlling the catalyst and reaction temperature.[8]

e Step 2: Cyclization to form Alpha-Iso-Methylionone. The intermediate, pseudo-iso-
methylionone, is then cyclized in the presence of an acid catalyst to form a mixture of
methylionone isomers. The reaction conditions are optimized to maximize the yield of the
alpha-iso isomer, which is the most desired for its fragrance profile.[9][10]
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Below is a diagram illustrating the general synthesis workflow.
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General synthesis workflow for Alpha-lso-Methylionone.

Experimental Protocols

Detailed experimental procedures are often proprietary. However, patent literature provides
specific examples of the synthesis.

Protocol 1: One-Pot Synthesis Method

This protocol is adapted from a patented one-pot synthesis method which offers high yield and
selectivity.[10]

Step 1: Preparation of Pseudo-Methylionone

Under an inert nitrogen atmosphere, add 228.0g of citral, 432.5g of butanone, and 648.5¢g of
methanol (solvent) into an autoclave and mix.

Add 1.50g of pyrrolidine (Catalyst 1).

Control the reaction temperature at 50°C and maintain for 25 hours.

Monitor the reaction until the residual quantity of citral is below 0.5%.

Step 2: Cyclization to Alpha-Iso-Methylionone

Once the citral level is satisfactory, add 5.40g of trifluoromethanesulfonic acid (Catalyst 2)
under nitrogen protection.

e Stir the mixture uniformly and heat to 115°C.

e Maintain the reaction for 5 hours, monitoring until the content of pseudo-methylionone is
below 0.5%.

 After the reaction is complete, add sodium carbonate to neutralize the acid.
» Recover the solvent and unreacted butanone via distillation.

e The crude product is then purified by vacuum rectification to obtain pure alpha-iso-
methylionone.
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Table 2: Quantitative Data for One-Pot Synthesis Protocol

Parameter Value

Reactants Citral (228.0g), Butanone (432.5q)
Solvent Methanol (648.5q)

Catalyst 1 (Condensation) Pyrrolidine (1.50g)

Condensation Temp. 50°C

Condensation Time 25 hours

Catalyst 2 (Cyclization) Trifluoromethanesulfonic acid (5.40g9)
Cyclization Temp. 115°C

Cyclization Time 5 hours

Molar Yield 97.7% (based on citral)[10]
Selectivity 96.8% for alpha-iso-methylionone[10]

Protocol 2: Two-Step Synthesis with Low-Temperature
Condensation

This protocol, adapted from patent literature, emphasizes a low-temperature condensation to
favor the formation of the iso-pseudo intermediate.[8]

Step 1: Aldol Condensation

o Prepare a mixture of 500g methanol, 500g methyl ethyl ketone, and 13g sodium methylate in
a reaction vessel.

o Over a period of six hours, add a mixture of 85.5¢g citral, 100g methanol, and 100g methyl
ethyl ketone to the vessel while maintaining the temperature between 0°C and 5°C.

o Continue stirring the mixture at 0-5°C for a total of 126 hours.
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» Add an additional 25g of sodium methylate and continue stirring at low temperature for
another 10 hours.

e Work up the reaction mixture to isolate the crude pseudo-methylionone.
Step 2: Cyclization

e Dissolve 409 of the distilled pseudo-methylionone from the previous step in 40g of

cyclohexane.

» Add this solution over 10 minutes to a mixture of 100g of 98% sulfuric acid and 40g of glacial
acetic acid, maintaining the temperature between 0°C and 5°C.

« Stir for an additional 10 minutes at 5°C.
e Quench the reaction by adding the mixture to crushed ice.

e Wash the organic layer with water to remove acids, neutralize, and distill to yield the final

product.

Table 3: Quantitative Data for Low-Temperature Two-Step Synthesis
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Parameter

Value

Reactants (Condensation)

Citral (85.5g), Methyl Ethyl Ketone (600g total)

Solvent (Condensation)

Methanol (600g total)

Catalyst (Condensation)

Sodium Methylate (38g total)

Condensation Temp.

0-5°C

Condensation Time

~136 hours

Reactants (Cyclization)

Pseudo-methylionone (40g), Cyclohexane (40g)

Catalyst (Cyclization)

98% H2S04 (100g), Acetic Acid (409)

Cyclization Temp.

0-5°C

Cyclization Time

~10 minutes

Product Ratio

85:15 (iso to normal isomers)[8]

Reaction Mechanism

The synthesis involves two fundamental organic chemistry reactions. The logical relationship

between reactants and products through these mechanisms is visualized below.
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Logical pathway from reactants to products in the synthesis.
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The formation of the desired alpha-iso isomer is dependent on the precise carbocation
rearrangements and deprotonation steps during the acid-catalyzed cyclization of the pseudo-
iso-methylionone intermediate. Controlling the reaction conditions, particularly the strength of
the acid and the temperature, is crucial for maximizing the selectivity towards the alpha-iso
product.[9][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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